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Samatasvir (IDX719) Overview

Samatasvir is an investigational, pan-genotypic inhibitor of the hepatitis C virus (HCV) non-structural

protein 5A (NS5A) [1] [2]. It was designed to be a highly potent, once-daily oral drug with a high barrier to

resistance.

Property Description

Molecular Target HCV NS5A protein [3] [4]

Developmental Stage Investigational (as of 2014); development continued by Merck & Co. after
acquisition of Idenix [2].

Key In Vitro Feature Low-picomolar potency (EC50) against HCV genotypes 1-5 [3] [4].

Clinical Trial Antiviral
Activity

Rapid and profound reduction in HCV RNA shown in a 3-day monotherapy

study in treatment-naïve patients with GT 1-4 [1] [5] [6].

Planned Use To be used in combination with other Direct-Acting Antivirals (DAAs) [2].

Key Experimental Data & Resistance Profile
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Understanding the resistance profile is critical for troubleshooting experimental outcomes and understanding

the drug's limitations.

Antiviral Activity and Key Resistance Mutations

The following table summarizes the antiviral response and primary resistance-associated substitutions

(RASs) identified for samatasvir.

Genotype
Mean Max HCV
RNA Reduction
(log10 IU/mL)

Key Resistance-
Associated
Substitutions (RASs)

Notes

1a 3.2 - 3.6 [1] [5] M28V, L31M, H58P [7] In vitro, RASs were identified at positions

28, 30, 31, 32, and 93 [3] [4].

1b 3.0 - 4.3 [1] [5] L28V, L31M, Q54H,

Y93H, I280V [7]

2 Variable [1] [6] L31M [1] [6] Activity was highly dependent on

polymorphism at NS5A position 31. Potent
activity with baseline L31, but minimal

activity with baseline M31 [1] [6].

3 3.2 - 3.4 [1] [5] Information not

specific to samatasvir
in results.

4 3.6 - 3.9 [1] [5] M31 (present at
baseline in responding

patients) [6]

Despite the presence of M31, genotype 4
patients responded well to treatment [6].

This relationship between the baseline NS5A polymorphism and the antiviral effect in Genotype 2 can be

visualized as a decision pathway:
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Experimental Protocols from Cited Studies

Here are the summarized methodologies from key studies, which can serve as a reference for experimental

design.

1. In Vitro Resistance Selection and Profiling [3] [4]

Objective: To characterize the in vitro resistance profile of samatasvir.
Cell System: Huh-7 human hepatoma cells.
Replicons: Genotype 1a (H77 strain) luciferase-reporter replicon cells.

Method:
Cells were cultured in the presence of increasing concentrations of samatasvir.
Viral RNA was extracted from resistant colonies and sequenced to identify mutations.
Site-directed mutagenesis was used to introduce identified mutations into naive replicons to

confirm their role in resistance.
Key Output: Identification of NS5A amino acids 28, 30, 31, 32, and 93 as key sites for samatasvir
resistance.

2. Clinical Monotherapy Trial [1] [5] [6]
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Objective: To evaluate the antiviral activity, pharmacokinetics, and safety of samatasvir
monotherapy.
Study Design: Randomized, double-blind, placebo-controlled, multiple-dose study.

Participants: Treatment-naïve patients with chronic HCV genotype 1-4 infection.
Intervention: Oral samatasvir (25, 50, or 100 mg) or placebo once or twice daily for 3 days.

Data Collection:
Virology: Plasma HCV RNA levels were measured frequently from baseline up to Day 10.

Pharmacokinetics: Plasma samples were collected for drug concentration analysis.
Resistance Analysis: Population sequencing of the NS5A region was performed on baseline

and on-treatment samples.
Key Output: Quantification of antiviral potency (log10 HCV RNA reduction) and correlation of

response with baseline viral polymorphisms.

FAQs for Researchers

Q: What is the significance of the NS5A L31M polymorphism? A: The polymorphism at position 31 in

the NS5A protein is a critical determinant of samatasvir's efficacy, particularly for Genotype 2 [1] [6]. The

presence of methionine (M31) instead of leucine (L31) at this baseline confers high-level resistance to the

drug, leading to treatment failure. This is a key factor to control for in pre-clinical experiments involving

GT2.

Q: Are there naturally occurring resistance mutations to samatasvir in DAA-naïve patients? A: Yes. A

2013 study found that potential resistance mutations to NS5A inhibitors like samatasvir exist naturally in

DAA-naïve patient populations [7]. For genotype 1b, mutations such as L31M and Y93H were observed in a

significant portion of patients. It is crucial to perform baseline sequencing in clinical trials or consider this in

experimental models to account for pre-existing resistance.

Q: How does samatasvir perform in combination with other antivirals? A: In vitro studies showed that

samatasvir has an overall additive effect when combined with interferon-alfa, ribavirin, HCV protease

inhibitors, and polymerase inhibitors (both nucleotide and non-nucleoside) [3] [4]. It was not cross-resistant

with these other drug classes, making it a promising component for all-oral DAA combination regimens.

Important Note on Information Currency
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The most recent data found in this search is from 2014. Samatasvir's development may have been

discontinued or advanced significantly since then, and newer, more effective NS5A inhibitors like

velpatasvir and pibrentasvir are now standard [8]. For the latest research status, please consult current

clinical trial databases (e.g., ClinicalTrials.gov) and recent scientific literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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